Agrochemical Patent Scope Distinguishes Target Compound from Oncology-Exclusive Pyrazolo[1,5-a]pyrimidine-3-carbonitriles
The target compound (CAS 320417-39-8) falls within the explicit structural scope of DE10223917A1, which claims 7-amino-6-aryl-pyrazolo-(1,5-a)-pyrimidine derivatives wherein R₃ = optionally substituted aryl (including unsubstituted phenyl), R₁ = NH₂, and X₂ = CN. This patent claims utility as pesticides, insecticides, acaricides, nematicides, bactericides, and fungicides [1]. In contrast, structurally analogous pyrazolo[1,5-a]pyrimidine-3-carbonitriles such as compounds 4d, 5d, and 9a (Mohammed et al., 2025) and compounds 6t/6s (Ali et al., 2024) are disclosed exclusively as kinase inhibitors for oncology under separate patent families (e.g., US 7,776,865, US 8,673,924) with no agrochemical claims [2][3][4]. This bifurcated intellectual property landscape creates two non-interchangeable procurement pathways for research programs in agrochemical vs. pharmaceutical discovery.
| Evidence Dimension | Patent-protected application domain |
|---|---|
| Target Compound Data | Covered by DE10223917A1: 7-amino-6-aryl-pyrazolo-(1,5-a)-pyrimidine with pesticidal/fungicidal claims |
| Comparator Or Baseline | Compounds 4d/5d/9a and 6t/6s: Covered by US 7,776,865 and US 8,673,924 with exclusive kinase inhibitor/oncology claims |
| Quantified Difference | Binary: agrochemical patent coverage vs. oncology-only patent coverage; non-overlapping intended use |
| Conditions | Patent document analysis (DE10223917A1 filed 2002-05-29; US 7,776,865 filed 2006-10-04; US 8,673,924 filed 2007-04-20) |
Why This Matters
A procurement decision for an agrochemical screening program must select compounds with freedom-to-operate and structural precedent in the pesticidal patent space; substituting an oncology-patented analog introduces irrelevant IP constraints and structurally misaligned SAR expectations.
- [1] Bayer AG. DE10223917A1. New 7-amino-6-aryl-pyrazolo-(1,5-a)-pyrimidine derivatives, useful as pesticides. Filed 2002-05-29. https://patents.google.com/patent/DE10223917A1/en View Source
- [2] Mohammed EZ, et al. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Dev Res. 2025;86(7):e70168. doi:10.1002/ddr.70168. View Source
- [3] Ali IH, et al. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Pharmaceuticals. 2024;17(12):1667. doi:10.3390/ph17121667. View Source
- [4] Guzi TJ, et al. Substituted pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors. U.S. Patent 7,776,865. Also US 8,673,924 (CDK inhibitors). https://patents.justia.com/patent/7776865 View Source
